Home > Products > Screening Compounds P18122 > (S)-Alprenolol tartrate
(S)-Alprenolol tartrate - 16768-36-8

(S)-Alprenolol tartrate

Catalog Number: EVT-258480
CAS Number: 16768-36-8
Molecular Formula: C19H29NO8
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alprenolol tartrate, (S)- is a 5-HT1A antagonist.
Synthesis Analysis

The synthesis of (S)-alprenolol tartrate can be achieved through several methods, often involving chiral intermediates or catalysts to ensure the production of the desired enantiomer. One common synthetic route utilizes cyclic sulfites as intermediates in the formation of 1-alkylamino-3-aryloxy-2-propanols, which include beta-blockers like alprenolol. This method emphasizes the importance of stereochemistry during synthesis to achieve high enantiomeric purity .

Key parameters in the synthesis include:

  • Temperature Control: Maintaining specific temperatures to favor the formation of the desired enantiomer.
  • Reaction Time: Optimizing reaction times to maximize yield while minimizing by-products.
  • Chiral Catalysts: Utilizing chiral catalysts to enhance selectivity for the (S)-enantiomer.
Molecular Structure Analysis

The molecular structure of (S)-alprenolol tartrate features a complex arrangement that includes:

  • Chiral Centers: The presence of multiple chiral centers contributes to its pharmacological activity.
  • Functional Groups: The structure contains hydroxyl groups and an ether linkage, which are crucial for its interaction with biological targets.

The stereochemistry is vital for its binding affinity to beta-adrenergic receptors, influencing both efficacy and safety profiles. The spatial arrangement allows for optimal interaction with receptor sites, which is essential for its therapeutic effects.

Chemical Reactions Analysis

(S)-Alprenolol tartrate participates in several chemical reactions relevant to its pharmacological activity:

  • Receptor Binding: It interacts with beta-adrenergic receptors, leading to inhibition of catecholamine effects.
  • Biodegradation: Studies indicate that alprenolol can undergo enantioselective biodegradation, highlighting its environmental impact and metabolic pathways .

These reactions are influenced by factors such as pH, temperature, and the presence of other compounds that may modulate its activity or stability.

Mechanism of Action

The mechanism of action for (S)-alprenolol involves competitive antagonism at beta-adrenergic receptors. By binding to these receptors, it prevents catecholamines like epinephrine from exerting their effects, leading to:

  • Decreased Heart Rate: Reducing cardiac output and workload.
  • Lowered Blood Pressure: Aiding in the management of hypertension.

Pharmacological studies have demonstrated that (S)-alprenolol exhibits higher affinity for beta-1 receptors compared to beta-2 receptors, which underlines its selectivity and therapeutic potential in treating cardiovascular disorders .

Physical and Chemical Properties Analysis

(S)-Alprenolol tartrate exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water may affect formulation strategies.
  • Stability: Stable under proper storage conditions (dry, dark environments at 0 - 4 °C).

These properties are critical for pharmaceutical formulation and delivery systems, influencing bioavailability and therapeutic efficacy.

Applications

(S)-Alprenolol tartrate has significant applications in both clinical and research settings:

  • Pharmaceutical Use: Primarily used as an antihypertensive agent; it helps manage conditions such as anxiety and certain types of arrhythmias.
  • Research Applications: Utilized in studies exploring beta-receptor dynamics and drug metabolism, providing insights into drug interactions and receptor pharmacology.

In addition to its established uses, ongoing research aims to explore its potential in treating other conditions influenced by adrenergic signaling pathways.

This comprehensive overview highlights the multifaceted nature of (S)-alprenolol tartrate, underscoring its importance in medicinal chemistry and pharmacology.

Synthesis and Enantioselective Preparation of (S)-Alprenolol Tartrate

Historical Development of Alprenolol Synthesis in β-Blocker Research

The synthesis of alprenolol emerged during the revolutionary era of β-adrenergic receptor (β-AR) antagonist development in the 1960s. Sir James Black’s pioneering work on propranolol established the foundational structure-activity relationship (SAR) for β-blockers, wherein alprenolol was developed as a structural analog featuring an o-allylphenoxy moiety (1-(o-allylphenoxy)-3-(isopropylamino)-propan-2-ol) [4] [10]. Early synthetic routes mirrored classical β-blocker synthesis: a nucleophilic substitution reaction between epichlorohydrin and 2-allylphenol, followed by aminolysis with isopropylamine. This yielded racemic alprenolol as a lipophilic base (log P = 3.10), freely soluble in ethanol but poorly soluble in water [10].

Alprenolol represented a first-generation nonselective β-blocker, exhibiting comparable affinity for β₁- and β₂-AR subtypes (pKi ≈ 8.0–9.0) and weak α₁-adrenoceptor antagonism (pKi ≈ 5.90) [1] [4]. Its initial significance lay in its intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, distinguishing it from propranolol. By the 1970s, alprenolol’s synthesis was optimized for industrial scale, though it was later superseded by cardioselective agents. Its legacy persists as a pharmacological tool for β-AR studies, particularly in receptor purification protocols [5] [8].

Table 1: Key Milestones in Alprenolol Synthesis and β-Blocker Development

YearDevelopmentSignificance
1966Initial synthesis of alprenololIntroduced o-allyl modification enhancing lipophilicity [3]
1979Alprenolol-Sepharose affinity chromatographyEnabled β₁-AR purification from turkey erythrocytes [5] [8]
1983Vesicle reconstitution of purified β₁-AR using alprenolol-SepharoseConfirmed functional coupling to G-proteins [5]
2000sShift to enantioselective routesAddressed limitations of racemic synthesis [2] [7]

Stereochemical Challenges in Enantiomeric Resolution of Alprenolol

Alprenolol’s chiral center at the C₂ position of the propanolamine side chain confers enantioselective pharmacokinetic and pharmacodynamic properties. The (S)-enantiomer exhibits 50–100-fold higher affinity for β-ARs than its (R)-counterpart due to optimal spatial alignment with receptor residues [6] [10]. However, traditional synthesis yields a racemate, necessitating resolution. Key challenges include:

  • Biodegradation Bias: Activated sludge systems preferentially degrade (S)-alprenolol (EF = 0.30–0.40 vs. 0.50 for racemate), complicating recovery of the pharmacologically active enantiomer [2].
  • Thermodynamic Equivalence: Racemization under physiological pH negates spontaneous resolution, requiring kinetic trapping [7].
  • Molecular Recognition: The subtle steric difference between enantiomers (ΔΔG ≈ 1–3 kJ/mol) demands high-fidelity chiral selectors [9].

Mechanistically, chiral discrimination hinges on three-point binding:

  • Ionic interaction between the protonated amine and an anionic site (e.g., tartrate carboxylate).
  • Hydrogen bonding of the secondary OH to a donor/acceptor.
  • Steric exclusion of the (R)-enantiomer via π-π stacking of the naphthalene ring [7] [9].

Ligand-Assisted Chromatographic Methods for (S)-Enantiomer Isolation

Affinity Chromatography

Alprenolol-derived ligands are pivotal in β-AR purification. Alprenolol-Sepharose 4B resin exploits covalent immobilization via the allyl group, enabling selective binding of β₁-AR in digitonin-solubilized membranes. The typical protocol involves:

  • Adsorption: Receptor loading in 0.1% n-dodecyl-β-D-maltoside (pH 7.4).
  • Washing: High-salt buffer (900 mM NaCl) to remove nonspecific proteins.
  • Elution: Competitive displacement with 50 μM free alprenolol at 37°C [5] [8].This achieves >4000-fold purification, though resin batch variability remains a limitation [8].

Liquid Membranes with Chiral Carriers

(S,S)-Di-n-dodecyltartrate (DDT)-boric acid complexes enable enantioselective transport across bulk liquid membranes (BLMs). The mechanism involves:

  • Feed Interface: Formation of a tetrahedral borate ester with (S)-alprenolol.
  • Diffusion: Lipophilic complex traverses chloroform membrane.
  • Strip Interface: Dissociation at pH 5.0, releasing (S)-enantiomer [7].Optimized conditions (pH 5.0, [DDT]:[alprenolol] = 20:1) yield 70% ee but require prolonged equilibration (α = 1.5 initially, decaying to 1.0 at equilibrium) [7].

Supercritical Fluid Chromatography (SFC)

Polysaccharide-based Chiralpak® IG columns (amylose tris(3-chloro-5-methylphenylcarbamate)) resolve alprenolol enantiomers using CO₂/IPA:MeOH (50:50) + 0.1% isopropylamine. Critical parameters:

ParameterOptimal ConditionImpact on (S)-Alprenolol
Organic ModifierIPA:MeOH (50:50)k' = 2.1, α = 1.8 [9]
Temperature25°CΔH = −12.5 kJ/mol (enthalpy-driven) [9]
Back Pressure100 barLower pressure increases retention (Δk' = +0.4) [9]

SFC achieves baseline resolution (Rₛ > 3.0) in <10 min, outperforming HPLC in speed and solvent efficiency [9].

Comparative Analysis of Synthetic Routes for Tartrate Salt Formation

The conversion of (S)-alprenolol free base to its tartrate salt enhances stability and crystallinity. Two dominant strategies exist:

Diastereomeric Crystallization

Racemic alprenolol is reacted with L-(+)-tartaric acid in ethanol, yielding diastereomeric salts. The less soluble (S)-alprenolol∙L-tartrate crystallizes preferentially. Key refinements include:

  • Solvent Optimization: Ethanol/water mixtures (80:20) improve yield (68%) and ee (99.2%) versus pure ethanol (ee = 94%).
  • Stoichiometry: 1:1 molar ratio minimizes residual (R)-enantiomer contamination [6] [7].This method is cost-effective but requires recycling of the unwanted (R)-enantiomer via racemization.

Enantioselective Synthesis

Chiral pool or catalytic methods bypass resolution:

  • Chiral Epoxide Opening: (S)-Glycidyl tosylate is opened by 2-allylphenoxide, followed by isopropylamine aminolysis. The tartrate salt forms directly in acetone (mp 107–109°C) [10].
  • Asymmetric Hydrogenation: Catalytic Rh(I)-(S,S)-Et-DuPhos reduces α-allylphenoxy ketone precursors (ee >98%) [9].

Table 2: Comparative Analysis of (S)-Alprenolol Tartrate Synthesis Routes

Methodee (%)Yield (%)AdvantagesLimitations
Diastereomeric Crystallization99.268Low cost; no catalystsRequires racemization recycling
Chiral Epoxide Opening>99.585High purity; scalableChiral precursor cost
Asymmetric Hydrogenation98.092Atom-economical; single-step resolutionCatalyst sensitivity to O₂

The tartrate salt formation itself involves dissolving (S)-alprenolol free base in warm methanol, adding equimolar L-tartaric acid, and cooling to 4°C. Critical quality attributes:

  • Melting Point: 107–109°C [10].
  • Solubility: 547 mg/L in water (vs. 188 mg/L for free base) [10].
  • Stability: No racemization under N₂ at −20°C for >24 months [6].

Properties

CAS Number

16768-36-8

Product Name

(S)-Alprenolol tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol

Molecular Formula

C19H29NO8

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1

InChI Key

MADUQKMQKQDWJH-CJDDZGJJSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Alprenolol tartrate, (S)-; (S)-Alprenolol tartrate; l-Alprenolol bitartrate;

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.